molecular formula C8H6Cl2N2O2S B14700635 6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B14700635
M. Wt: 265.12 g/mol
InChI Key: SKCOLEPRSPXFOB-UHFFFAOYSA-N
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Description

6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5,7-dichloro-3-methylbenzenesulfonamide with a suitable aldehyde or ketone in the presence of a base . The reaction conditions often require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as a KATP channel activator, influencing insulin release and vascular smooth muscle function . The compound’s effects are mediated through its binding to these channels, altering their activity and leading to physiological changes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dichloro and methyl groups contribute to its activity and selectivity, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C8H6Cl2N2O2S

Molecular Weight

265.12 g/mol

IUPAC Name

6,8-dichloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H6Cl2N2O2S/c1-4-11-7-3-5(9)2-6(10)8(7)15(13,14)12-4/h2-3H,1H3,(H,11,12)

InChI Key

SKCOLEPRSPXFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=C(C=C2Cl)Cl

Origin of Product

United States

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